REACTION_CXSMILES
|
[C:1]1([C:8]([O:10]C)=[O:9])([C:4]([O:6]C)=[O:5])[CH2:3][CH2:2]1>O>[C:1]1([C:8]([OH:10])=[O:9])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1
|
Name
|
ion
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
H+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
closed on both sides by sintered glass disks
|
Type
|
TEMPERATURE
|
Details
|
At a reduced pressure of 700 mbar the contents is heated
|
Type
|
CUSTOM
|
Details
|
(89°-92° C.)
|
Type
|
DISTILLATION
|
Details
|
At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the apparatus is flushed with water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether
|
Type
|
CUSTOM
|
Details
|
The ether removed by largely distillation
|
Type
|
CUSTOM
|
Details
|
The ether is then removed by distillation completely
|
Type
|
CUSTOM
|
Details
|
CDA crystallizes in the process
|
Type
|
CUSTOM
|
Details
|
The crystals are removed by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
9.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |